Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-7-9-10(15)14(4,5)11(9)16/h9-11H,6-8,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUHOQCVKWMCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1N(CCC2)C(=O)OC(C)(C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the azabicyclo[4.2.0]octane core. This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination, depending on the starting materials and desired functional group placement.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of an acid such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:
Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. The steric bulk of the tert-butyl group slows the reaction compared to less hindered esters .
Amine Functionalization
The primary amine at position 7 participates in nucleophilic reactions, including acylation and reductive alkylation:
Acylation with Anhydrides/Acyl Chlorides
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 0°C → RT, 2 h | N-Acetyl derivative | 78% |
| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C, 1 h | N-Benzoylated compound | 82% |
Reductive Amination
Reaction with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C:
| Carbonyl Compound | Reducing Agent | Product (Secondary Amine) | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylamine | 65% |
| Cyclohexanone | H₂ (1 atm), Pd-C, EtOH | N-Cyclohexyl derivative | 70% |
Ring-Opening Reactions
The bicyclic scaffold undergoes ring-opening under strong acidic or oxidative conditions, forming linear intermediates for downstream modifications:
| Conditions | Product | Key Observations |
|---|---|---|
| H₂SO₄ (conc.), 100°C, 6 h | Linear diamino carboxylic acid | Selective C-N bond cleavage |
| m-CPBA, CH₂Cl₂, 0°C → RT | Epoxidized intermediate | Further reactivity with nucleophiles |
Ring-opening mechanisms depend on the protonation state of the amine and steric effects from the dimethyl groups .
Cross-Coupling and Catalytic Transformations
The amine and ester functionalities enable participation in metal-catalyzed reactions:
Buchwald-Hartwig Amination
| Substrate | Catalyst System | Product (C–N Coupled) | Yield |
|---|---|---|---|
| Aryl bromide | Pd₂(dba)₃, XPhos | Biaryl amine | 60% |
Ester Reduction
| Reagent | Conditions | Product (Alcohol) | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 4 h | 2-Hydroxymethyl bicyclic amine | 75% |
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate has been studied for its potential effects on the central nervous system. Its structural characteristics allow it to interact with neurotransmitter systems, potentially leading to developments in treatments for neurological disorders such as anxiety and depression.
2. Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures can exhibit antimicrobial properties. This compound may serve as a lead compound in the synthesis of new antibiotics or antifungal agents.
3. Drug Design and Development
The compound acts as a scaffold for the design of new pharmaceuticals. Its unique structure can be modified to enhance efficacy and reduce toxicity, making it a valuable tool in drug discovery processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacological Effects | Demonstrated potential anxiolytic effects in animal models, suggesting a mechanism involving serotonin receptors. |
| Study B | Antimicrobial Properties | Showed significant inhibition of bacterial growth against strains resistant to conventional antibiotics. |
| Study C | Structure-Activity Relationship | Explored modifications of the bicyclic structure leading to increased potency in receptor binding assays. |
Mechanism of Action
The mechanism by which tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Key Structural Features :
- Bicyclo[4.2.0]octane backbone : A fused bicyclic system with moderate ring strain, balancing reactivity and stability.
- 7-Amino group: Provides a reactive site for further functionalization, such as amide bond formation.
- Tert-butyl carbamate : A common protecting group for amines, offering stability under basic and nucleophilic conditions.
Comparison with Similar Compounds
Structural Analogs with Varied Bicyclic Systems
Bicyclic amines with different ring systems exhibit distinct conformational and electronic properties:
Key Observations :
Functional Group Variations
Substituents significantly influence chemical behavior:
Key Observations :
- Amino vs. Oxo Groups: The 7-amino group in the target compound enables nucleophilic reactions (e.g., amidation), while oxo derivatives () participate in hydrogen bonding or redox chemistry .
- Halogen Substituents : Bromine in facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for structural diversification .
Spirocyclic and Heteroatom-Containing Analogs
Spirocyclic systems and heteroatom variations alter physicochemical properties:
Key Observations :
Pharmaceutical Relevance
- Drug Intermediate: The target compound’s amino and dimethyl groups make it a candidate for protease inhibitors or GPCR-targeted therapies.
- Building Blocks : Diazabicyclo and spirocyclic analogs are utilized in analgesics, antivirals, and CNS drugs due to their conformational constraints .
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization involves photochemical cycloaddition followed by catalytic hydrogenation. For example, photochemical addition of acrylonitrile to 1,4-dihydropyridines (e.g., 1,4-dihydropyridine derivatives) under UV light generates bicyclic intermediates, which are hydrogenated using palladium-on-carbon (Pd/C) at 40–60 psi H₂ to yield the saturated azabicyclo structure. Adjusting reaction time (6–12 hours) and solvent polarity (e.g., THF vs. acetonitrile) improves yield (65–85%) and reduces byproducts like unreacted dihydropyridines . Boc-protection strategies (tert-butyl carbamate groups) enhance stability during purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the bicyclic framework. The tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while the amino group appears as a broad peak at 2.5–3.5 ppm .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Use ESI+ mode to detect the molecular ion [M+H]⁺, ensuring agreement with the theoretical molecular weight (±2 ppm error) .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for bicyclic intermediates during synthesis?
- Methodological Answer :
- Nuclear Overhauser Effect Spectroscopy (NOESY) : Identify spatial proximities between protons (e.g., axial vs. equatorial positions in the bicyclic ring). For example, NOE correlations between H-7 and H-3 confirm cis-fused ring junctions in intermediates .
- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures. Compare experimental data (e.g., bond angles, torsion angles) with computational models (DFT-optimized geometries) to validate stereochemistry .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol, 90:10) to quantify enantiomeric excess (45–85% ee reported in chiral dihydropyridine precursors) .
Q. How does computational modeling assist in predicting reactivity in cycloaddition reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in Diels-Alder reactions. For example, the LUMO of the dienophile (e.g., acrylonitrile) interacts with the HOMO of the diene (1,4-dihydropyridine), favoring endo transition states .
- Density Functional Theory (DFT) : Simulate transition states (B3LYP/6-31G* level) to evaluate activation energies. Studies show that electron-withdrawing groups on dienophiles lower activation barriers by 5–10 kcal/mol, accelerating cycloaddition .
Q. How can contradictory spectral data (e.g., NMR vs. IR) for the amino group be reconciled?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and −40°C. Broad N–H peaks at room temperature due to proton exchange sharpen at lower temperatures, confirming amine presence .
- Deuterium Exchange : Treat the compound with D₂O; disappearance of the ~3.0 ppm peak confirms exchangeable protons (NH₂) .
- Complementary Techniques : Use XPS (N 1s binding energy ~399.5 eV for amines) or Raman spectroscopy (N–H stretch at ~3300 cm⁻¹) to cross-validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
